molecular formula C9H17NO4S B3101672 2-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-pentanoic acid CAS No. 1396967-41-1

2-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-pentanoic acid

Cat. No.: B3101672
CAS No.: 1396967-41-1
M. Wt: 235.3 g/mol
InChI Key: UEPXVYQJUZUWGV-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a dioxo-tetrahydro-thiophene ring attached to an amino-pentanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Dioxo Group: The dioxo groups are introduced through oxidation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.

    Amination: The amino group is introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiophene ring.

    Attachment of the Pentanoic Acid Moiety: The final step involves the coupling of the thiophene derivative with pentanoic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of hydroxylated thiophene derivatives.

    Substitution: Formation of N-substituted thiophene derivatives.

Scientific Research Applications

2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxo-thiophene moiety can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid is unique due to its specific structural features, such as the pentanoic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-2-3-8(9(11)12)10-7-4-5-15(13,14)6-7/h7-8,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPXVYQJUZUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-pentanoic acid
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2-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-pentanoic acid
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2-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-pentanoic acid
Reactant of Route 4
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2-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-pentanoic acid
Reactant of Route 5
2-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-pentanoic acid
Reactant of Route 6
2-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-pentanoic acid

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